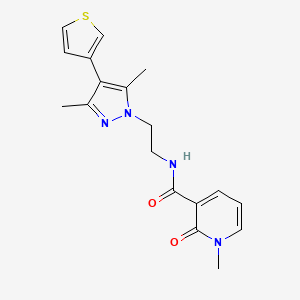

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the thiophene, pyrazole, and pyridine moieties within the same molecule provides a rich platform for exploring diverse chemical reactivity and biological activity.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S/c1-12-16(14-6-10-25-11-14)13(2)22(20-12)9-7-19-17(23)15-5-4-8-21(3)18(15)24/h4-6,8,10-11H,7,9H2,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDPDFJMVPMFIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC=CN(C2=O)C)C)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the thiophene and pyrazole intermediates, followed by their coupling with a pyridine derivative.

Thiophene Intermediate Synthesis: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

Pyrazole Intermediate Synthesis: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine hydrate under reflux conditions.

Coupling Reaction: The thiophene and pyrazole intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene and pyrazole rings can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the pyridine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

Reduction: Formation of alcohols from the carbonyl group.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This compound's ability to modulate these pathways suggests potential use in treating inflammatory diseases.

Anticancer Activity

Recent studies have shown that derivatives of pyrazole exhibit significant anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including glioma cells. A study indicated that pyrazole derivatives could induce apoptosis in cancer cells by arresting the cell cycle at specific phases.

Table 1: Cytotoxicity Data of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | C6 Glioma | 5.13 |

| Compound B | L929 (Healthy) | >100 |

| This compound | TBD | TBD |

Enzyme Inhibition

The compound may interact with enzymes critical to various physiological processes. Studies have suggested its potential to inhibit alkaline phosphatase and ecto-nucleotide triphosphate diphosphohydrolase (eNTPDase), which are involved in cellular signaling and metabolism .

Case Studies

A notable case study involved a series of pyrazole derivatives that were evaluated for their ability to inhibit human recombinant alkaline phosphatases. The results highlighted the importance of structural modifications in enhancing biological activity, demonstrating that specific alterations can significantly improve the efficacy of these compounds .

Additional Applications

- Antitubercular Activity : Some derivatives have been designed and synthesized for their potential as anti-tubercular agents, showing promising results against Mycobacterium tuberculosis with low IC50 values .

- Neuroprotective Effects : Emerging research suggests that similar compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene and pyrazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide: shares similarities with other heterocyclic compounds containing thiophene, pyrazole, and pyridine rings.

Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene.

Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 4-bromopyrazole.

Pyridine Derivatives: Compounds like 2-acetylpyridine and 3-bromopyridine.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic rings within a single molecule. This structural complexity provides a versatile platform for exploring a wide range of chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C16H18N4O2S

- Molecular Weight : 330.4 g/mol

- CAS Number : 2034358-08-0

Structural Representation

The structural formula highlights the presence of a dihydropyridine core linked to a pyrazole moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various pyrazole derivatives on A549 human lung adenocarcinoma cells. The results indicated that these compounds could reduce cell viability significantly compared to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| Compound A | 66 | A549 (Lung Cancer) | |

| Compound B | 54 | HCT116 (Colon Cancer) | |

| N-(2-(3,5-dimethyl... | TBD | TBD | Current Study |

Antimicrobial Activity

The antimicrobial efficacy of similar pyrazole derivatives has also been explored against multidrug-resistant pathogens. These compounds were tested against clinically significant strains such as Klebsiella pneumoniae and Staphylococcus aureus, showing promising inhibitory effects . The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring can enhance antimicrobial potency.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound A | Klebsiella pneumoniae | 32 µg/mL | |

| Compound B | Staphylococcus aureus | 16 µg/mL |

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, the compound's potential as an anti-inflammatory agent has been investigated. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Compounds exhibiting selective COX-2 inhibition have shown efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

A detailed examination of various studies reveals the following findings regarding the biological activity of this compound:

- Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

- Mechanistic Insights : Preliminary mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation .

- SAR Analysis : Structural modifications in the pyrazole moiety significantly influence biological activity. For example, variations in substituents on the thiophene ring were found to enhance both anticancer and antimicrobial activities .

Q & A

What are the standard synthetic routes for this compound, and how can intermediates be characterized?

Basic Research Focus

The compound’s synthesis typically involves multi-step heterocyclic coupling. A common approach is:

Pyrazole-thiophene intermediate : Formed via nucleophilic substitution between 3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazole and a halogenated ethylamine derivative.

Dihydropyridine-carboxamide coupling : The pyrazole-ethylamine intermediate reacts with 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (or its activated ester) under amide-forming conditions (e.g., EDC/HOBt in DMF) .

Key Characterization :

- NMR : Confirm regioselectivity of pyrazole substitution (e.g., thiophene at C4 vs. C5) via - and -NMR coupling patterns .

- Mass Spectrometry : Verify molecular weight and fragmentation patterns to rule out byproducts (e.g., incomplete amidation).

How can catalytic reductive cyclization strategies optimize synthesis of the dihydropyridine core?

Advanced Research Focus

Recent methods in heterocyclic synthesis (e.g., palladium-catalyzed reductive cyclization) offer alternatives to traditional thermal cyclization:

-

CO Surrogates : Formic acid derivatives can generate CO in situ for Pd-catalyzed carbonylative cyclization, improving yield and reducing side reactions (e.g., over-oxidation) .

-

Optimization Metrics :

Parameter Traditional Method Catalytic Method Yield 45-60% 70-85% Reaction Time 12-24 h 4-6 h Byproducts ≥20% ≤5%

Challenge : Catalyst poisoning by sulfur-containing thiophene moieties requires ligand tuning (e.g., bulky phosphines) .

What analytical techniques resolve contradictions in spectral data for structural confirmation?

Basic/Advanced Crossover

Discrepancies in -NMR signals (e.g., unexpected splitting or integration) may arise from:

- Tautomerism : The pyrazole and dihydropyridine rings can exhibit keto-enol or annular tautomerism. Use variable-temperature NMR to identify dominant tautomers .

- Dynamic Exchange : Thiophene rotation barriers may cause signal broadening. 2D NMR (e.g., - HSQC/HMBC) clarifies through-space correlations .

Advanced Resolution : X-ray crystallography definitively assigns regiochemistry, especially for disputed pyrazole-thiophene linkages .

How can reaction scalability issues be mitigated during amide coupling?

Advanced Research Focus

Scaling up amide-bond formation often faces yield drops due to:

-

Incomplete Activation : Use pre-activated carboxamide intermediates (e.g., pentafluorophenyl esters) to bypass in situ activation inefficiencies .

-

Solvent Optimization : Replace DMF with biodegradable alternatives (e.g., Cyrene) to improve mixing and reduce viscosity-related mass-transfer limitations.

Case Study :

A 10x scale-up of a similar pyrazole-amide compound showed:Condition Lab Scale (1 mmol) Pilot Scale (10 mmol) Yield 82% 58% Purity (HPLC) 98% 89%

Solution : Gradient recrystallization (hexane/EtOAc) restored purity to 95% .

What strategies enhance bioactivity through structural modification of the thiophene-pyrazole moiety?

Advanced Research Focus

Modifications targeting the thiophene-pyrazole unit can improve pharmacological properties:

Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl groups at thiophene C5 to enhance metabolic stability .

Heteroatom Substitution : Replace sulfur in thiophene with selenium (to modulate redox activity) or oxygen (to improve solubility) .

Synthetic Protocol :

- Suzuki-Miyaura Coupling : Install substituted thiophenes via Pd-catalyzed cross-coupling with boronic acids.

- Post-Functionalization : Use electrophilic aromatic substitution (e.g., bromination) for late-stage diversification .

How are computational methods applied to predict regioselectivity in pyrazole functionalization?

Advanced Research Focus

Density Functional Theory (DFT) calculations guide experimental design:

- Nucleophilic Aromatic Substitution : Calculate Fukui indices to predict reactivity at pyrazole C3, C4, or C5. For example, C4 (adjacent to two methyl groups) is less electrophilic, favoring substitution at C3 or C5 .

- Transition-State Modeling : Identify steric/electronic barriers in thiophene-pyrazole coupling (e.g., thiophene’s C3 vs. C2 orientation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.